molecular formula C14H20N2O2S2 B2503431 2-{[(3-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868217-65-6

2-{[(3-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2503431
CAS No.: 868217-65-6
M. Wt: 312.45
InChI Key: BENZVOIZWGXOHB-UHFFFAOYSA-N
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Description

This compound features a 4,5-dihydroimidazole core substituted at the 1-position with a propane-1-sulfonyl group and at the 2-position with a [(3-methylphenyl)methyl]sulfanyl moiety.

Properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S2/c1-3-9-20(17,18)16-8-7-15-14(16)19-11-13-6-4-5-12(2)10-13/h4-6,10H,3,7-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENZVOIZWGXOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN=C1SCC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the imidazole ring. The process may include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step involves the reaction of the imidazole derivative with a suitable thiol, such as 3-methylbenzenethiol, under conditions that promote the formation of a sulfanyl linkage.

    Addition of the Sulfonyl Group: The final step involves the sulfonylation of the intermediate compound using a sulfonyl chloride, such as propane-1-sulfonyl chloride, in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-{[(3-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[(3-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the 4,5-dihydroimidazole scaffold but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Substituents (Position 1 and 2) Molecular Formula Molecular Weight Key Features/Applications Evidence ID
Target Compound 1: Propane-1-sulfonyl; 2: [(3-methylphenyl)methyl]sulfanyl C₁₄H₁₈N₂O₂S₂ 334.43 g/mol High polarity (sulfonyl), moderate lipophilicity (3-methylphenyl)
2-[(3-Fluorobenzyl)sulfonyl]-4,5-diphenyl-1-(2-propyn-1-yl)-1H-imidazole 1: Propynyl; 2: (3-fluorobenzyl)sulfonyl C₂₅H₁₉FN₂O₂S 430.50 g/mol Fluorine enhances electronegativity; propynyl may confer metabolic stability
2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 1: Unsubstituted; 2: (2-chlorobenzyl)sulfanyl C₁₀H₁₁ClN₂S 226.72 g/mol Chlorine increases lipophilicity; potential antimicrobial activity inferred from analogs
2-(3-Methylphenyl)-4,5-dihydro-1H-imidazole 1: Unsubstituted; 2: 3-methylphenyl C₁₀H₁₂N₂ 160.22 g/mol Simpler structure; lacks sulfonyl/sulfanyl groups, reducing polarity
2-{[(4-Methylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole 1: 3,4,5-Triethoxybenzoyl; 2: (4-methylbenzyl)sulfanyl C₂₄H₃₀N₂O₄S 442.57 g/mol Triethoxybenzoyl may enhance π-π stacking; potential ligand for metal complexes

Physicochemical Properties

  • Polarity : The sulfonyl group in the target compound increases aqueous solubility relative to sulfanyl analogs (e.g., ’s unsubstituted imidazole) .
  • Steric Effects : Bulky substituents (e.g., triethoxybenzoyl in ) may hinder crystallinity, complicating structural characterization .

Key Research Findings and Trends

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., -F, -Cl) : Improve stability and bioactivity but may reduce solubility .
  • Sulfonyl vs. Sulfanyl : Sulfonyl derivatives generally exhibit higher polarity and metabolic stability, favoring pharmaceutical applications .

Synthetic Accessibility :

  • One-pot methods (e.g., ) are efficient for generating diverse imidazole libraries .

Unresolved Questions :

  • The target compound’s exact bioactivity profile remains uncharacterized, necessitating further studies (e.g., enzyme inhibition assays or cytotoxicity screens).

Biological Activity

The compound 2-{[(3-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfenyl group attached to a 3-methylphenyl moiety and a propane sulfonyl group, contributing to its unique reactivity and biological profile. The imidazole ring is a common structural motif in many biologically active compounds, including antifungal agents and enzyme inhibitors.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various substituted imidazoles possess activity against bacteria such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)
This compoundTBD
Ciprofloxacin28
Streptomycin33

Note: Values for the compound are pending experimental data.

Anti-inflammatory Activity

Imidazole derivatives have been noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines. Studies suggest that compounds with similar structures can reduce inflammation in models of acute and chronic inflammation.

Antitumor Activity

Imidazoles are also recognized for their potential antitumor effects. They may act by inhibiting tumor cell proliferation or inducing apoptosis in cancer cells. Research into specific imidazole derivatives has shown promise in targeting various cancer types.

The biological activity of imidazole derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Many imidazoles act as inhibitors of key enzymes involved in metabolic pathways, leading to reduced cell growth and proliferation.
  • Receptor Modulation : Some compounds interact with specific receptors, modulating signaling pathways that control cellular responses.
  • Antioxidant Activity : Certain imidazoles exhibit antioxidant properties, protecting cells from oxidative stress.

Case Studies

  • Antimicrobial Efficacy : A study by Jain et al. synthesized various imidazole derivatives and tested their efficacy against multiple bacterial strains. The results indicated that certain substitutions significantly enhanced antimicrobial potency .
  • Anti-inflammatory Effects : Research by Brahmbhatt et al. demonstrated that specific imidazole derivatives could effectively reduce inflammation markers in vitro and in vivo models .
  • Antitumor Potential : A recent investigation focused on the antitumor activity of imidazole-containing compounds against breast cancer cell lines, showing promising results in inhibiting cell growth .

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